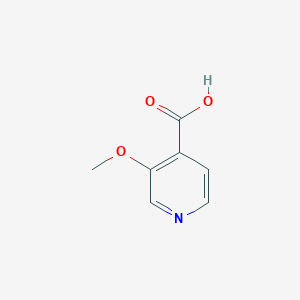

3-Methoxyisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-6-4-8-3-2-5(6)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFAUAVGNNFDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650736 | |

| Record name | 3-Methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654663-32-8 | |

| Record name | 3-Methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-isonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of 3-Methoxyisonicotinic Acid

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyisonicotinic Acid

For Professionals in Research and Drug Development

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. As a heterocyclic carboxylic acid, its structure serves as a versatile scaffold and a key building block for the synthesis of complex pharmaceutical compounds. The pyridine ring is a common motif in bioactive molecules, and the specific arrangement of the methoxy and carboxylic acid groups at the 3- and 4-positions, respectively, allows for targeted modifications to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Understanding its synthesis and rigorous characterization is fundamental for researchers aiming to incorporate this valuable intermediate into novel drug candidates.

This guide provides a comprehensive overview of a reliable synthetic pathway to this compound and the analytical methodologies required to verify its structure and purity, ensuring its suitability for downstream applications in research and development.

Part 1: A Validated Synthetic Pathway

The synthesis of this compound can be approached through several routes. A common and effective strategy involves a two-step process starting from a commercially available precursor: the methylation of a hydroxyl-substituted pyridine followed by the selective oxidation of a methyl group. This approach is advantageous due to the relatively mild conditions and the high degree of control over the final product.

The chosen pathway begins with 3-hydroxy-4-methylpyridine. The phenolic hydroxyl group is first methylated, a crucial step to install the desired methoxy substituent. Subsequently, the methyl group at the 4-position is oxidized to a carboxylic acid. This selective oxidation is a key transformation in pyridine chemistry, often achieved using strong oxidizing agents[1].

Detailed Experimental Protocol

This protocol describes the synthesis in two primary stages: methylation and oxidation.

Step 1: Synthesis of 3-Methoxy-4-methylpyridine (Intermediate)

-

Rationale: The hydroxyl group of 3-hydroxy-4-methylpyridine is weakly acidic and must be deprotonated with a suitable base to form a nucleophilic alkoxide. This alkoxide then reacts with a methylating agent, such as methyl iodide, via an SN2 reaction to form the ether linkage. Anhydrous conditions are critical to prevent quenching the base.

-

Materials:

-

3-Hydroxy-4-methylpyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add 3-hydroxy-4-methylpyridine (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 3-methoxy-4-methylpyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Rationale: The 4-methyl group (a benzylic-like position on the pyridine ring) is susceptible to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄). The reaction proceeds through a series of oxidative steps to form a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product[1].

-

Materials:

-

3-Methoxy-4-methylpyridine (from Step 1)

-

Potassium permanganate (KMnO₄)

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

-

Procedure:

-

In a round-bottom flask, dissolve the crude 3-methoxy-4-methylpyridine (1.0 eq) in water.

-

Add potassium permanganate (approx. 3.0 eq) portion-wise to the solution. The reaction is exothermic; maintain the temperature below 50 °C using a water bath.

-

Heat the mixture to reflux (approx. 95-100 °C) for 4-6 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the MnO₂ precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and cool it in an ice bath.

-

Acidify the clear filtrate to a pH of 3-4 by the dropwise addition of concentrated HCl. A white precipitate should form.

-

Cool the suspension for another 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

-

Part 2: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating system, ensuring the material meets the standards required for drug development.

Summary of Expected Analytical Data

The following table summarizes the expected results from the primary characterization techniques. These values are predicted based on the known effects of substituents on the pyridine ring and data from analogous structures[2][3][4].

| Technique | Parameter | Expected Result / Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.8-9.0 ppm (s, 1H, H-2), ~8.6-8.8 ppm (d, 1H, H-6), ~7.5-7.7 ppm (d, 1H, H-5), ~3.9-4.1 ppm (s, 3H, -OCH₃). Carboxylic acid proton may be broad or not observed depending on the solvent. |

| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (C=O), ~160-165 ppm (C-OCH₃), ~150-155 ppm (C-6), ~140-145 ppm (C-2), ~125-130 ppm (C-4), ~110-115 ppm (C-5), ~55-60 ppm (-OCH₃). |

| FT-IR | Wavenumber (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1700-1730 (strong, C=O stretch), ~1250-1300 (C-O stretch of ether), ~1600 (C=C/C=N ring stretch).[5][6] |

| Mass Spec. | Molecular Ion | C₇H₇NO₃, Exact Mass: 153.04. Expected [M+H]⁺: 154.05.[3] |

| HPLC | Purity | A single major peak with >95% area under the curve, indicating high purity.[7] |

Protocols for Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the specific isomeric structure.

-

Sample Preparation: Dissolve 5-10 mg of the synthesized product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to an NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts in DMSO-d₆ for a similar compound, 3-(methoxycarbonyl)isonicotinic acid, show protons at δ 8.94 (s, 1H), 8.86 (d, 1H), and 7.68 (d, 1H), with the methoxy group at 3.85 (s, 3H)[2]. This provides a strong basis for interpreting the spectrum of the target compound.

2. Mass Spectrometry (MS)

-

Purpose: To determine the molecular weight of the compound and support the molecular formula.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Perform analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source in positive ion mode. The primary peak of interest will be the protonated molecular ion [M+H]⁺. PubChem lists the monoisotopic mass as 153.04259 Da, so the expected m/z for [M+H]⁺ would be approximately 154.0499[3].

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule.

-

Sample Preparation: The analysis can be performed on the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Analysis: Acquire the spectrum and identify characteristic absorption bands. The presence of a broad O-H stretch, a sharp C=O stretch, and a C-O ether stretch are key diagnostic peaks for confirming the structure[8][9].

4. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized compound.

-

Sample Preparation: Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Analysis: A reverse-phase HPLC method is typically suitable. An isocratic method using a C18 column with a mobile phase of acetonitrile and water (with a buffer like formic or sulfuric acid) can be employed[7]. Detection is commonly done using a UV detector at a wavelength where the compound has significant absorbance (e.g., ~260-275 nm)[10]. The purity is calculated from the peak area percentage of the main product peak.

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound, a key intermediate for pharmaceutical research. The described two-step synthesis, involving methylation and oxidation, is a practical approach for laboratory-scale production. Furthermore, the detailed characterization workflow, employing NMR, MS, FT-IR, and HPLC, establishes a comprehensive quality control system. By following these protocols and understanding the rationale behind each step, researchers and drug development professionals can confidently produce and validate high-purity this compound, enabling its effective use in the discovery of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-(METHOXYCARBONYL)ISONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - 3-methoxy-isonicotinic acid (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 4. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methoxybenzoic acid(586-38-9) IR Spectrum [chemicalbook.com]

- 6. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) IR Spectrum [chemicalbook.com]

- 7. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 8. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 9. 3-Methoxy-2-nitrobenzoic acid [webbook.nist.gov]

- 10. Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-Methoxyisonicotinic Acid

This in-depth guide provides a comprehensive analysis of the spectroscopic data for 3-Methoxyisonicotinic acid, a key heterocyclic building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. Our focus extends beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral features, ensuring a thorough understanding for practical application.

Introduction

This compound (also known as 3-methoxypyridine-4-carboxylic acid) is a substituted pyridine derivative with the molecular formula C₇H₇NO₃. Its structure, featuring a pyridine ring, a carboxylic acid, and a methoxy group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming chemical identity, assessing purity, and understanding its reactivity in various chemical transformations. This guide will walk you through the essential spectroscopic techniques used to characterize this molecule, providing both the "how" and the "why" behind the data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in this compound.

Methodologies for NMR Data Acquisition

A standard workflow for acquiring high-quality NMR data for a sample like this compound is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice due to its ability to dissolve polar carboxylic acids and its characteristic residual solvent peak that is easily identifiable.

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Methoxyisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyisonicotinic acid, also known as 3-methoxy-4-pyridinecarboxylic acid, is a heterocyclic organic compound with the molecular formula C₇H₇NO₃.[1] It is a derivative of isonicotinic acid, a structural isomer of nicotinic acid (Vitamin B3), and plays a role as a versatile building block in the synthesis of a variety of more complex molecules.[2][3] Its strategic placement of a methoxy group and a carboxylic acid group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a molecule of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering insights for its application in research and development. The compound has been isolated from natural sources, such as the whole plant of Senecio scandens.[4][5]

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and reactivity. While some experimental data is available, other properties are predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Melting Point | 142-143 °C | |

| Boiling Point (Predicted) | 399.5 ± 22.0 °C at 760 mmHg | |

| Density (Predicted) | 1.284 ± 0.06 g/cm³ | |

| pKa (Predicted) | 1.84 ± 0.10 | |

| Solubility | Soluble in ethanol, chloroform, and ether; slightly soluble in water. |

Spectroscopic Characterization

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), as reported in the isolation of the natural product.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts of the ring protons are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals, corresponding to the five carbons of the pyridine ring (with those bearing substituents showing characteristic shifts), the carboxylic acid carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretching band for the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

-

C-O stretching bands for the methoxy group and the carboxylic acid.

-

C=N and C=C stretching vibrations characteristic of the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. The predicted monoisotopic mass is 153.04259 Da.[1] Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) and fragmentation patterns corresponding to the loss of moieties such as the methoxy group, the carboxylic acid group, or carbon monoxide.

Reactivity and Reaction Mechanisms

The reactivity of this compound is governed by the interplay of its three key structural features: the electron-deficient pyridine ring, the electron-donating methoxy group, and the versatile carboxylic acid functionality.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a primary site for a variety of chemical transformations, most notably esterification and amidation.

The conversion of this compound to its corresponding esters can be achieved through standard acid-catalyzed esterification (Fischer esterification) with an alcohol.

Reaction Mechanism: Fischer Esterification

Experimental Protocol: General Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the excess alcohol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid.

-

Purification: The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude ester. Further purification can be achieved by column chromatography or distillation.

The formation of amides from this compound is a crucial reaction for the synthesis of many biologically active molecules. This transformation is typically carried out using a coupling agent to activate the carboxylic acid.

Reaction Mechanism: Amide Coupling with HATU

Experimental Protocol: Amidation using HATU [1]

-

Reaction Setup: To a solution of this compound in a suitable aprotic solvent (e.g., THF or DMF), add the amine, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), and the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature.

-

Monitoring: The progress of the reaction can be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove the coupling agent byproducts and the base. The organic layer is then dried and concentrated. The final amide product is often purified by high-performance liquid chromatography (HPLC).[1]

Reactivity of the Pyridine Ring

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution and generally less reactive towards electrophilic aromatic substitution compared to benzene. The substituents on the ring, a methoxy group at the 3-position and a carboxylic acid at the 4-position, significantly influence this reactivity.

The electron-withdrawing nature of the ring nitrogen and the carboxylic acid group makes the pyridine ring in this compound a potential substrate for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen. However, the 3-position is generally less activated for SₙAr. The presence of a good leaving group would be necessary for such a reaction to occur.

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the deactivating effect of the ring nitrogen. When it does occur, it typically requires forcing conditions and the substitution is directed to the 3- and 5-positions. In this compound, the situation is more complex:

-

The methoxy group is an activating, ortho-, para-director. It would direct incoming electrophiles to the 2- and 6-positions (ortho) and the 4-position (para).

-

The carboxylic acid group is a deactivating, meta-director, which would direct incoming electrophiles to the 2- and 6-positions.

-

The pyridine nitrogen is deactivating and directs to the 3- and 5-positions.

Regioselectivity of Electrophilic Aromatic Substitution

Considering these combined effects, the most likely positions for electrophilic attack are the 2- and 6-positions, which are activated by the methoxy group and meta to the carboxylic acid group. The 5-position is also a possibility due to the directing effect of the ring nitrogen. The exact outcome would depend on the specific electrophile and reaction conditions.

Conclusion

This compound is a valuable heterocyclic building block with a rich and nuanced reactivity profile. The interplay between its carboxylic acid functionality and the substituted pyridine ring allows for a diverse range of chemical transformations. A thorough understanding of its chemical properties, spectroscopic characteristics, and the directing effects of its substituents is paramount for its effective utilization in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. Further research to experimentally validate predicted properties and explore the full scope of its reactivity will undoubtedly continue to expand its utility in chemical synthesis.

References

- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. In Vitro Antidiabetic, Antioxidant, and Prebiotic Activities of the Chemical Compounds Isolated from Guizotia abyssinica - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 3-Methoxyisonicotinic Acid Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Isonicotinic Acid Scaffold and the Influence of Methoxy Substitution

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a foundational scaffold in medicinal chemistry, most famously as a precursor to the frontline anti-tuberculosis drug isoniazid.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The introduction of a methoxy group at the 3-position of the isonicotinic acid core can significantly modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications can, in turn, influence the compound's pharmacokinetic profile and its interaction with biological targets, potentially leading to enhanced potency and selectivity.[5] This guide provides a comprehensive overview of the known and potential biological activities of 3-methoxyisonicotinic acid derivatives, with a focus on their therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Anticancer Activity: A Promising Frontier

While direct and extensive research specifically on this compound derivatives in oncology is still emerging, the broader class of isonicotinic acid and methoxy-substituted heterocyclic compounds has shown significant promise in cancer therapy.[6][7]

Cytotoxicity and Antiproliferative Effects

Derivatives incorporating a methoxy-substituted phenyl ring, a common feature in analogs of this compound, have demonstrated potent cytotoxic effects against various cancer cell lines.[8] For instance, certain 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones have been synthesized and evaluated for their anticancer potential.[9]

Table 1: Cytotoxic Activity of Selected Methoxy-Substituted Heterocyclic Compounds

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 8-Methoxycoumarin Derivative (Compound 6) | MCF-7 (Breast) | 6.621 | [10] |

| 8-Methoxycoumarin Derivative (Compound 6) | MDA-MB-231 (Breast) | 9.62 | [10] |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine (7b) | MV4-11 (Leukemia) | 9.5 | [8] |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine (7b) | MCF-7 (Breast) | 20.7 | [8] |

| 1-Veratroyl-2-hydroxy-sn-glycero-3-phosphocholine (7b) | LoVo (Colon) | 16.7 | [8] |

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of these compounds is often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling. A key mechanism involves the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[11] The PI3K/Akt/mTOR pathway, frequently hyperactivated in cancer, is a prominent target for many kinase inhibitors.[12][13]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Isonicotinic acid derivatives have been investigated for their anti-inflammatory properties.[2] The introduction of a methoxy group can enhance this activity, as seen in various methoxy-substituted compounds that inhibit key inflammatory mediators.[9][15]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are often linked to the inhibition of reactive oxygen species (ROS) production and the suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[2] Overproduction of ROS is a significant factor in the development of inflammatory disorders.[2]

Caption: Workflow for evaluating the anti-inflammatory activity of this compound derivatives.

Experimental Protocol: In Vitro ROS Inhibition Assay

The inhibitory effect on ROS production can be measured using a luminol-enhanced chemiluminescence assay.[2]

Step-by-Step Methodology:

-

Cell Preparation: Isolate human whole blood or specific immune cells (e.g., neutrophils).

-

Compound Incubation: Dilute the whole blood or suspend the cells in buffer and incubate with various concentrations of the this compound derivatives.

-

ROS Induction: Induce ROS production by adding a stimulant such as phorbol myristate acetate (PMA) or opsonized zymosan.

-

Chemiluminescence Measurement: Immediately measure the chemiluminescence in a luminometer. The light intensity is proportional to the amount of ROS produced.

-

Data Analysis: Calculate the percentage of inhibition of ROS production for each compound concentration relative to the control. Determine the IC50 value from the dose-response curve.

Enzyme Inhibition: A Targeted Therapeutic Approach

The isonicotinic acid scaffold is present in molecules that act as enzyme inhibitors.[2] For example, derivatives of 3-hydroxypyridine, a structurally related compound, have been shown to modulate the activity of monoamine oxidases (MAO-A and MAO-B).[16]

Potential Targets and Structure-Activity Relationships

The specific enzyme targets for this compound derivatives are not yet well-defined in the literature. However, based on the activity of related compounds, potential targets could include kinases, as mentioned earlier, as well as other enzymes involved in key pathological processes.[11][17] The structure-activity relationship (SAR) is crucial for optimizing the inhibitory potency and selectivity. For instance, in a series of 3-phenylcoumarin-based MAO-B inhibitors, the position and nature of substituents on the phenyl ring significantly influenced their activity.[18]

Experimental Protocol: General Enzyme Inhibition Assay

A common method to assess enzyme inhibition is to measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.[19]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the purified enzyme, the substrate, and the this compound derivative (inhibitor) in an appropriate buffer.

-

Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a defined period to allow for binding.

-

Reaction Initiation: Start the reaction by adding the substrate to each well.

-

Reaction Monitoring: Monitor the formation of the product or the depletion of the substrate over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with the potential for development as therapeutic agents in oncology, inflammatory diseases, and other conditions amenable to enzyme inhibition. While the current body of research specifically focused on these derivatives is limited, the known biological activities of the broader isonicotinic acid family and other methoxy-substituted heterocyclic compounds provide a strong rationale for their further investigation. Future research should focus on the synthesis and systematic screening of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating their specific molecular targets and mechanisms of action will be crucial for advancing these compounds into preclinical and clinical development.

References

- 1. Progress on 3-Nitropropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study | MDPI [mdpi.com]

- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.technion.ac.il [cris.technion.ac.il]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 19. youtube.com [youtube.com]

An In-Depth Technical Guide to the Biological Mechanism of 3-Methoxyisonicotinic Acid: A Focus on Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyisonicotinic acid, a pyridinecarboxylic acid derivative, belongs to a class of compounds demonstrating a wide spectrum of biological activities. While direct mechanistic studies on this specific molecule are emerging, its structural features strongly suggest a role as an inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). This guide synthesizes the current understanding of isonicotinic acid derivatives' biological effects and posits a detailed mechanism of action for this compound centered on the stabilization of HIF-1α. By inhibiting PHD enzymes, this compound is hypothesized to mimic a hypoxic state, leading to the upregulation of a cascade of genes involved in critical physiological and pathological processes, including erythropoiesis, angiogenesis, and cellular metabolism. This document provides a comprehensive overview of the HIF signaling pathway, the enzymatic function of PHDs, and the therapeutic implications of their inhibition. Furthermore, it outlines detailed experimental protocols to rigorously validate the proposed mechanism of action for this compound, offering a roadmap for future research and drug development endeavors.

Introduction: The Therapeutic Potential of Isonicotinic Acid Derivatives

Isonicotinic acid and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological properties. This class of compounds has yielded molecules with applications ranging from anti-tubercular agents to anti-inflammatory and anti-cancer therapies. The versatility of the pyridine-4-carboxylic acid scaffold allows for a wide array of substitutions, leading to compounds with tailored biological activities. While the mechanisms of action for some derivatives are well-established, the precise molecular targets for many, including this compound, remain an active area of investigation. This guide aims to bridge this gap by proposing a scientifically grounded mechanism of action for this compound based on its structural analogy to a clinically significant class of enzyme inhibitors.

The Central Hypothesis: this compound as a HIF-Prolyl Hydroxylase Inhibitor

The core of this technical guide is the hypothesis that this compound functions as an inhibitor of HIF-prolyl hydroxylase (PHD) enzymes. This hypothesis is predicated on the structural resemblance of this compound to known small molecule PHD inhibitors, many of which feature a similar heterocyclic core and a carboxylic acid moiety that can chelate the iron atom in the active site of the enzyme.

dot graph TD; A[this compound] --|> B{HIF Prolyl Hydroxylase (PHD) Inhibition}; B --|> C[HIF-1α Stabilization]; C --|> D[Nuclear Translocation and Dimerization with HIF-1β]; D --|> E[Binding to Hypoxia Response Elements (HREs)]; E --|> F[Transcription of Target Genes]; F --|> G[Erythropoietin (EPO) Upregulation]; F --|> H[Angiogenesis]; F --|> I[Metabolic Adaptation];

end

Figure 1: Proposed mechanism of this compound.

In-Depth Mechanism: The HIF-1α Signaling Pathway and PHD Inhibition

The cellular response to low oxygen levels, or hypoxia, is primarily orchestrated by the transcription factor Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). The stability of HIF-1α is the critical regulatory point in this pathway.

Normoxic Conditions: The Role of HIF-Prolyl Hydroxylases

Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by a family of enzymes known as HIF-prolyl hydroxylases (PHDs), with PHD2 being the primary oxygen sensor in most cells. These enzymes are non-heme iron (II) and 2-oxoglutarate-dependent dioxygenases.[1]

The enzymatic reaction involves the hydroxylation of specific proline residues (Pro-402 and Pro-564 in human HIF-1α) within the oxygen-dependent degradation domain (ODDD) of the HIF-1α subunit.[1] This post-translational modification creates a binding site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1α leads to the ubiquitination and subsequent degradation of the HIF-1α subunit by the proteasome.

dot graph TD; subgraph "Normoxia" A[Sufficient O₂] --> B{PHD Enzymes Active}; B --> C[HIF-1α]; C -- Hydroxylation --> D[Hydroxylated HIF-1α]; D --> E[VHL Binding]; E --> F[Ubiquitination]; F --> G[Proteasomal Degradation]; end

end

Figure 2: HIF-1α degradation under normoxic conditions.

Hypoxic Conditions or PHD Inhibition: Stabilization of HIF-1α

In hypoxic conditions, the activity of PHD enzymes is reduced due to the lack of their co-substrate, molecular oxygen. This leads to the stabilization of the HIF-1α subunit, which then accumulates in the cytoplasm. Similarly, small molecule inhibitors that bind to the active site of PHDs can prevent the hydroxylation of HIF-1α even in the presence of oxygen, effectively mimicking a hypoxic state.[2]

Once stabilized, HIF-1α translocates to the nucleus and dimerizes with HIF-1β. This active HIF-1 complex then binds to specific DNA sequences known as Hypoxia Response Elements (HREs) in the promoter regions of target genes.[3] This binding initiates the transcription of a wide array of genes that help the cell adapt to low oxygen conditions.

dot graph TD; subgraph "Hypoxia or PHD Inhibition" A[Low O₂ or this compound] --> B{PHD Enzymes Inactive}; B --> C[HIF-1α Accumulation]; C --> D[Nuclear Translocation]; D --> E[Dimerization with HIF-1β]; E --> F[Binding to HREs]; F --> G[Gene Transcription]; end

end

Figure 3: HIF-1α stabilization and activation.

Key Downstream Effects and Therapeutic Implications

The activation of HIF-1 leads to the transcription of over 100 genes involved in various cellular processes. The most well-characterized of these are related to erythropoiesis, angiogenesis, and metabolism.

| Downstream Effect | Key Target Genes | Physiological/Pathological Role | Therapeutic Potential |

| Erythropoiesis | Erythropoietin (EPO) | Stimulates the production of red blood cells in the bone marrow.[4] | Treatment of anemia, particularly in chronic kidney disease.[5] |

| Angiogenesis | Vascular Endothelial Growth Factor (VEGF) | Promotes the formation of new blood vessels.[6] | Ischemic diseases (e.g., peripheral artery disease, coronary artery disease), wound healing. |

| Iron Metabolism | Transferrin, Transferrin Receptor, Ceruloplasmin | Regulates iron uptake, transport, and utilization. | Anemia of chronic disease. |

| Glucose Metabolism | Glucose transporters (e.g., GLUT1), Glycolytic enzymes | Shifts cellular metabolism towards anaerobic glycolysis. | Ischemia, cancer. |

| Cell Survival & Proliferation | Various growth factors and anti-apoptotic proteins | Promotes cell survival in low-oxygen environments. | Cancer (as a potential target for inhibition). |

Experimental Protocols for Validating the Mechanism of Action

To rigorously test the hypothesis that this compound acts as a HIF-PHD inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro PHD2 Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of PHD2. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive and high-throughput method for this purpose.[7]

Principle: The assay measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2. An anti-hydroxyproline antibody conjugated to an acceptor bead and streptavidin-coated donor beads are used. When the peptide is hydroxylated, the beads are brought into proximity, generating a chemiluminescent signal. Inhibition of PHD2 results in a decrease in this signal.

dot graph TD; subgraph "PHD2 Inhibition Assay Workflow" A[Prepare Reagents] --> B[Add this compound]; B --> C[Add PHD2 Enzyme]; C --> D[Add HIF-1α Peptide and 2-OG]; D --> E[Stop Reaction and Add Beads]; E --> F[Incubate]; F --> G[Read Signal]; end

end

Figure 4: Workflow for an in vitro PHD2 inhibition assay.

Detailed Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20, 0.1 mg/mL BSA), recombinant human PHD2, biotinylated HIF-1α peptide, 2-oxoglutarate, FeSO₄, and L-ascorbic acid.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Enzyme Reaction: In a 384-well plate, add the compound dilutions, followed by the PHD2 enzyme.

-

Substrate Addition: Initiate the reaction by adding a mixture of the HIF-1α peptide and 2-oxoglutarate.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Detection: Stop the reaction and add the AlphaScreen detection beads. Incubate in the dark and read the plate on an AlphaScreen-compatible reader.

-

Data Analysis: Calculate the IC₅₀ value for this compound.

Cellular HIF-1α Stabilization Assay (Western Blot)

This assay determines if this compound can stabilize HIF-1α protein levels in cultured cells.

Principle: Cells are treated with the compound, and the total cellular protein is extracted. HIF-1α levels are then detected by Western blotting using a specific antibody. An increase in the HIF-1α band intensity compared to the vehicle control indicates stabilization.[8]

Detailed Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293, HeLa) to 70-80% confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 4-8 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against HIF-1α. A loading control antibody (e.g., β-actin) should also be used.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the fold-increase in HIF-1α stabilization.

In Vivo Erythropoietin (EPO) Production Assay in Mice

This assay assesses the ability of this compound to stimulate the production of endogenous EPO in a living organism.

Principle: Mice are treated with the compound, and blood samples are collected to measure the plasma EPO levels using an enzyme-linked immunosorbent assay (ELISA). An increase in EPO levels compared to vehicle-treated animals indicates a positive effect.[9][10]

Detailed Protocol:

-

Animal Dosing: Administer this compound to mice (e.g., C57BL/6) via an appropriate route (e.g., oral gavage).

-

Blood Collection: At various time points after dosing, collect blood samples from the mice.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

EPO ELISA: Measure the EPO concentration in the plasma samples using a commercially available mouse EPO ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the plasma EPO levels between the treated and control groups.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising candidate for a HIF-prolyl hydroxylase inhibitor. Its structural characteristics align with those of known inhibitors of this enzyme class, and the downstream biological effects of such inhibition are of significant therapeutic interest. The proposed mechanism of action, centered on the stabilization of HIF-1α, provides a solid framework for further investigation.

The experimental protocols detailed in this guide offer a clear path to validating this hypothesis. Successful demonstration of PHD inhibition, cellular HIF-1α stabilization, and in vivo stimulation of EPO production would provide compelling evidence for the proposed mechanism. Further research should then focus on elucidating the pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its efficacy in preclinical models of diseases such as chronic kidney disease-associated anemia and ischemic conditions. The in-depth understanding of its mechanism of action will be crucial for the rational design of future clinical trials and the potential development of this compound as a novel therapeutic agent.

References

- 1. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US11643397B2 - Prolyl hydroxylase inhibitors - Google Patents [patents.google.com]

- 4. Advances in Understanding the Mechanisms of Erythropoiesis in Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Erythropoiesis-stimulating agents and other methods to enhance oxygen transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulators of Erythropoiesis: Emerging Therapies For Hemoglobinopathies And Disorders Of Red Cell Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Simple in vivo bioassay for erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

The Emergence and Utility of 3-Methoxyisonicotinic Acid: A Technical Guide

Introduction: A Molecule of Growing Significance

3-Methoxyisonicotinic acid, a substituted pyridine carboxylic acid, has quietly emerged as a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. While a singular, definitive moment of its initial discovery is not prominently documented in the annals of chemical history, its significance is evident through its increasing appearance in the synthesis of complex, biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its applications, offering researchers, scientists, and drug development professionals a comprehensive resource on this versatile compound.

The structural uniqueness of this compound, featuring a pyridine ring with a carboxylic acid at the 4-position and a methoxy group at the 3-position, imparts specific electronic and steric properties that make it a valuable synthon. The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its metabolic stability. The strategic placement of the methoxy and carboxylic acid groups allows for a multitude of chemical transformations, enabling the construction of diverse molecular architectures.

This guide will delve into the known synthetic routes to this compound, provide detailed protocols for its characterization, and explore its role in the development of therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C7H7NO3 | N/A |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 654663-32-8 | [1] |

| Appearance | Solid (predicted) | N/A |

| Purity | 95% (typical commercial) | [1] |

Spectroscopic Characterization:

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be approached through various strategies, often involving the modification of a pre-existing pyridine ring. A common conceptual pathway involves the introduction of the methoxy group onto a suitable isonicotinic acid precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of substituted isonicotinic acids, which can be adapted for this compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Related Derivative, Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate

While a specific, detailed synthesis for this compound is not prominently published, the following protocol for a related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, showcases relevant synthetic transformations on the pyridine ring.[2] This synthesis involves regioselective nucleophilic substitution and the conversion of a trifluoromethyl group to a methoxycarbonyl group.[2]

Step 1: Regioselective Amination of 2,6-dichloro-3-trifluoromethylpyridine [2]

-

To a solution of 2,6-dichloro-3-trifluoromethylpyridine in a suitable aprotic solvent (e.g., THF, Dioxane), add N-benzylmethylamine.

-

The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-chloro-6-(N-benzyl-N-methyl)amino-3-trifluoromethylpyridine.

Step 2: Methoxylation and Conversion of the Trifluoromethyl Group [2]

-

The product from Step 1 is dissolved in methanol.

-

A large excess of sodium methoxide is added to the solution.

-

The reaction mixture is heated to reflux and stirred for an extended period. This step facilitates both the displacement of the remaining chlorine atom with a methoxy group and the conversion of the trifluoromethyl group.

-

After the reaction is complete, the mixture is cooled and carefully acidified.

-

The resulting methyl 2-methoxy-6-(N-benzyl-N-methyl)amino-3-carboxylate can be isolated by extraction and purified.

-

Subsequent debenzylation would be required to obtain the free methylamino group.

Step 3: Hydrolysis to the Carboxylic Acid

-

The methyl ester from the previous step is subjected to hydrolysis, typically using aqueous sodium hydroxide or lithium hydroxide.

-

The reaction mixture is stirred at room temperature or heated to ensure complete conversion.

-

Upon completion, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with cold water, and dried.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a key intermediate in the synthesis of pharmacologically active compounds. The isonicotinic acid scaffold is a well-established pharmacophore in numerous drugs.

Role as a Versatile Building Block

The carboxylic acid and methoxy groups on the this compound ring provide orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs.

Caption: The role of this compound in drug discovery.

Isonicotinic acid derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory and antitubercular agents.[3][4] The introduction of a methoxy group at the 3-position can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, it can alter the compound's metabolic stability, solubility, and binding affinity to its biological target.

A notable example of a complex drug synthesized from a related starting material is Bosutinib, a kinase inhibitor. Its synthesis starts from 3-methoxy-4-hydroxybenzoic acid, highlighting the utility of methoxy-substituted aromatic carboxylic acids in the construction of intricate pharmaceutical agents.[5]

Analytical Methodologies

The characterization and quality control of this compound and its derivatives require robust analytical methods.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for assessing the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. UV detection is suitable due to the aromatic nature of the compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the compound and for identifying impurities and byproducts in reaction mixtures.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of this compound and its derivatives. The chemical shifts and coupling constants of the pyridine ring protons provide definitive information about the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-O stretch of the methoxy group.

Protocol: Purity Determination by HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.

Conclusion and Future Outlook

This compound, while lacking a dramatic discovery story, has established itself as a valuable and versatile building block in contemporary organic and medicinal chemistry. Its utility is derived from the unique combination of a biologically relevant pyridine core with strategically placed functional groups that allow for diverse chemical manipulations. As the quest for novel therapeutics continues, the demand for such well-defined and adaptable chemical scaffolds will undoubtedly grow. Further research into more efficient and scalable synthetic routes to this compound will be crucial to fully unlock its potential in accelerating the drug discovery and development process.

References

- 1. synchem.de [synchem.de]

- 2. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Evolving Landscape of Drug Discovery: A Technical Guide to 3-Methoxyisonicotinic Acid and its Structural Analogues

Introduction: The Significance of the Isonicotinic Acid Scaffold in Medicinal Chemistry

The pyridine carboxylic acid motif, particularly isonicotinic acid and its derivatives, represents a cornerstone in the edifice of modern medicinal chemistry. These scaffolds are prevalent in a wide array of therapeutic agents, lauded for their versatile biological activities.[1][2] Isonicotinic acid derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] A notable example is isoniazid, a primary drug in the treatment of tuberculosis, which underscores the therapeutic potential embedded within this structural framework.[5] This guide delves into a specific, promising derivative: 3-methoxyisonicotinic acid. By exploring its structural analogues, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical resource to navigate the synthesis, properties, and potential applications of this chemical class. We will dissect the structure-activity relationships (SAR) that govern the efficacy of these compounds, offering insights into the rational design of novel therapeutic agents.

Core Compound Profile: this compound

This compound serves as a foundational scaffold for the development of a diverse range of bioactive molecules. Its chemical structure, characterized by a pyridine ring substituted with a methoxy group at the 3-position and a carboxylic acid at the 4-position, provides a unique combination of electronic and steric properties that can be strategically manipulated in drug design.

Synthesis of the Core Scaffold

A general synthetic approach is outlined below:

Caption: General synthetic workflow for isonicotinic acid derivatives.

A more specific, though related, synthesis is the production of 3-butylisonicotinic acid, which involves a Kumada cross-coupling reaction to introduce the alkyl group, followed by oxidation of a methyl group to the carboxylic acid.[6] This highlights the modularity of synthetic strategies for substituted isonicotinic acids.

Structural Analogues and Structure-Activity Relationships (SAR)

The exploration of structural analogues of this compound is pivotal for optimizing its therapeutic potential. By systematically modifying the core structure, medicinal chemists can fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a key interaction point for many biological targets. Its acidic nature allows for the formation of ionic bonds and hydrogen bonds. Modifications at this position can significantly impact biological activity.

-

Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide is a common strategy to modulate polarity and cell permeability. For instance, a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives were synthesized and evaluated as xanthine oxidase inhibitors.[7] The study revealed that the isonicotinamide series was significantly more effective than the corresponding nicotinamide series, highlighting the importance of the nitrogen's position in the pyridine ring.[7]

Alterations of the Methoxy Group

The methoxy group at the 3-position influences the electronic properties of the pyridine ring and can be involved in crucial interactions with biological targets.

-

Alkoxy Chain Homologation: Varying the length and branching of the alkoxy group can probe the steric and hydrophobic constraints of the target's binding pocket. A study on N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives showed that a benzyl ether tail linked to a benzonitrile moiety enhanced inhibitory potency against xanthine oxidase.[7]

-

Bioisosteric Replacement: Replacing the methoxy group with other functionalities, such as halogens or small alkyl groups, can alter the electronic landscape of the molecule and introduce new interaction points.

Substitution on the Pyridine Ring

The pyridine ring itself offers multiple positions for substitution, allowing for the introduction of various functional groups to enhance target engagement and modulate physicochemical properties.

-

Introduction of Phenyl Groups: A series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and showed significant analgesic and anti-inflammatory activities.[4] Specifically, compounds with a 2-bromophenyl substituent displayed notable activity.[4]

-

Fusion with Other Rings: The synthesis of bosutinib, a kinase inhibitor, starts from 3-methoxy-4-hydroxybenzoic acid, a structurally related compound.[8] The final drug molecule features a complex fused ring system attached to the core, demonstrating how the fundamental scaffold can be elaborated to achieve high-potency inhibitors.[8]

Therapeutic Potential and Biological Properties

Derivatives of isonicotinic acid have been investigated for a wide range of therapeutic applications. The following sections highlight key areas where this compound analogues could exhibit significant potential.

Anti-inflammatory Activity

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Isonicotinic acid derivatives have shown promise as anti-inflammatory agents through the inhibition of reactive oxygen species (ROS) and potentially COX-2.[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay (ROS Inhibition) [3]

-

Cell Source: Human blood is used as the source for polymorphonuclear leukocytes (PMNs).

-

Cell Stimulation: PMNs are stimulated with opsonized zymosan to induce an oxidative burst.

-

Chemiluminescence Measurement: The oxidative burst is measured by luminol-enhanced chemiluminescence.

-

Inhibitor Testing: The synthesized isonicotinate compounds are incubated with the PMNs prior to stimulation.

-

Data Analysis: The percentage of inhibition of ROS production is calculated, and IC50 values are determined.

| Compound | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) |

| Isonicotinate 5 | 95.9 | 1.42 ± 0.1 |

| Isonicotinate 6 | 67.3 | 8.6 ± 0.5 |

| Ibuprofen (Standard) | 73.2 | 11.2 ± 1.9 |

| Table adapted from Nasim et al., 2021.[3] |

The data clearly indicates that certain isonicotinates exhibit significantly higher potency than the standard drug ibuprofen in inhibiting ROS production.[3]

Caption: Isonicotinates as inhibitors of ROS production in inflammation.

Enzyme Inhibition

The structural features of this compound analogues make them attractive candidates for the design of enzyme inhibitors.

-

Xanthine Oxidase Inhibition: As mentioned earlier, N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives have been identified as potent xanthine oxidase inhibitors, with compound 10q exhibiting an IC50 of 0.3 µM.[7] This activity is relevant for the treatment of hyperuricemia and gout. Molecular modeling studies suggest that these compounds act as mixed-type inhibitors.[7]

-

Kinase Inhibition: The development of bosutinib, a dual Src/Abl kinase inhibitor, from a 3-methoxy-4-hydroxybenzoic acid starting material highlights the potential of this scaffold in targeting kinases.[8] Kinase inhibitors are a major class of anticancer drugs. A Chinese patent also describes the use of isonicotinic acid derivatives in cancer treatment, further supporting this potential application.[9]

Antimicrobial and Anticancer Activity

The isonicotinic acid scaffold is present in the antitubercular drug isoniazid.[5] Studies on isoniazid derivatives have shown that modifications to the core structure can lead to compounds with potent cytotoxic activity against various human cancer cell lines.[2] The structure-activity relationship analysis of these derivatives indicated that the number, position, and type of substituents on an attached aromatic ring are critical for their biological activity.[2] Specifically, the presence of a hydroxyl group on a benzene ring, particularly at the ortho-position, was found to be important for anticancer activity.[2]

Pharmacokinetics and Drug Development Considerations

The successful development of a drug candidate requires not only potent biological activity but also favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While specific pharmacokinetic data for this compound and its direct analogues are scarce in the reviewed literature, some general principles can be inferred.

The physicochemical properties of these compounds, such as lipophilicity and pKa, will significantly influence their ADME profile. The carboxylic acid group will likely be ionized at physiological pH, affecting membrane permeability and distribution. Esterification or amidation of this group can increase lipophilicity and potentially improve oral absorption and cell penetration.

A study on the pharmacokinetics of 3-mercaptopropionic acid, another small carboxylic acid, demonstrated that its concentration in the brain could be monitored in real-time using in vivo microdialysis.[10] This type of study would be crucial for assessing the brain penetration of this compound analogues designed to target the central nervous system.

Future Directions and Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The existing literature on related isonicotinic acid derivatives provides a strong foundation for the rational design of new compounds with tailored biological activities.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound analogues. This should include:

-

Systematic SAR studies: A comprehensive exploration of substitutions at the 3-methoxy position, the 4-carboxylic acid position, and on the pyridine ring is needed to build a robust understanding of the structure-activity relationships for various biological targets.

-

Target identification and validation: Screening of these analogues against a broad range of biological targets, including kinases, oxidases, and other enzymes implicated in disease, will be crucial for identifying novel therapeutic applications.

-

In-depth pharmacokinetic profiling: Detailed ADME studies of lead compounds are essential to assess their drug-likeness and potential for in vivo efficacy.

References

- 1. mdpi.com [mdpi.com]

- 2. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]

- 10. An investigation into the pharmacokinetics of 3-mercaptopropionic acid and development of a steady-state chemical seizure model using in vivo microdialysis and electrophysiological monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 3-Methoxyisonicotinic Acid: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success as a therapeutic agent. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, manufacturability, and the overall efficacy of a drug product. For researchers, scientists, and drug development professionals, a comprehensive understanding of an API's solubility in various solvent systems is not merely academic—it is a critical determinant of a formulation's viability. This guide provides an in-depth technical exploration of the solubility of 3-methoxyisonicotinic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its physicochemical characteristics, present a robust experimental framework for solubility determination, and explore theoretical models that can predict its behavior in a range of organic solvents. This document is designed to be a practical and authoritative resource, empowering researchers to make informed decisions in the laboratory.

Physicochemical Landscape of this compound

A thorough understanding of a molecule's inherent properties is the logical starting point for any solubility investigation. This compound, with the molecular formula C₇H₇NO₃, possesses a unique combination of functional groups that dictate its interactions with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [1] |

| Predicted pKa | 1.84 ± 0.10 | [2] |

| Predicted LogP | 0.57 | [1] |

| General Solubility | Soluble in ethanol, chloroform, and ether; slightly soluble in water. | [2] |

The presence of a carboxylic acid group, a pyridine ring, and a methoxy group imparts a degree of polarity and the capacity for hydrogen bonding. The predicted pKa suggests it is a relatively strong acid, a factor that will significantly influence its solubility in protic versus aprotic solvents, as well as in buffered aqueous solutions. The predicted LogP value indicates a moderate lipophilicity. These characteristics suggest a nuanced solubility profile, with preferential solubility in polar organic solvents capable of hydrogen bonding.

Theoretical Framework for Solubility Prediction: Hansen Solubility Parameters

While empirical determination of solubility is the gold standard, theoretical models offer a powerful predictive tool for solvent screening and selection, saving valuable time and resources. The Hansen Solubility Parameter (HSP) model is a particularly useful framework for predicting the solubility of a solute in a given solvent.[3][4] The principle is rooted in the adage "like dissolves like," quantifying this similarity through three parameters:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule, both solute and solvent, can be characterized by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.[4] The distance (Ra) between the solute and solvent in Hansen space is calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

Where the subscript 1 refers to the solvent and 2 refers to the solute. A smaller Ra value indicates a higher likelihood of solubility.

Table 2: Hansen Solubility Parameters of Common Organic Solvents (in MPa⁰.⁵)

| Solvent | δd | δp | δh |

| Acetone | 15.5 | 10.4 | 7.0 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Toluene | 18.0 | 1.4 | 2.0 |

Note: These values are sourced from various publicly available databases and may vary slightly depending on the determination method.

The following diagram illustrates the logical workflow for utilizing Hansen Solubility Parameters in solvent screening for this compound.

Caption: Workflow for predicting the solubility of this compound using Hansen Solubility Parameters.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7] It involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.

Detailed Step-by-Step Protocol

-

Preparation of Materials:

-